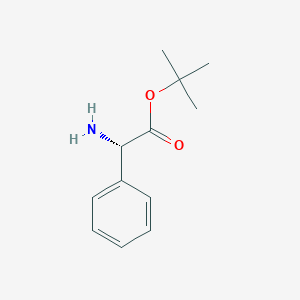

(S)-tert-Butyl 2-amino-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYKRGXTOVWFL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426832 | |

| Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53934-78-4 | |

| Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | H-Phg-OtBu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S Tert Butyl 2 Amino 2 Phenylacetate

Asymmetric Synthesis Approaches

The controlled introduction of the stereogenic center at the α-position is a key challenge in the synthesis of (S)-tert-Butyl 2-amino-2-phenylacetate. Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the need for resolution of a racemic mixture.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of α-amino acids, N-tert-butylsulfinyl imines have been employed as effective chiral auxiliaries. thieme-connect.de The addition of nucleophiles to imines derived from the condensation of an aldehyde with a chiral sulfinamide proceeds with high diastereoselectivity. The subsequent removal of the sulfinyl group yields the enantiomerically enriched α-amino acid derivative.

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to direct the formation of new stereocenters. While not as common for the direct synthesis of this compound from achiral precursors, this approach is fundamental in many complex molecule syntheses where existing stereocenters influence subsequent transformations.

Enantioselective Catalytic Methods for this compound Formation

The development of enantioselective catalytic methods represents a significant advancement in asymmetric synthesis, offering more efficient and atom-economical routes to chiral compounds.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of α-amino acid synthesis, chiral phosphoric acids, thioureas, and phase-transfer catalysts have emerged as powerful tools. Asymmetric phase-transfer catalysis, for instance, has been successfully applied to the alkylation of glycine (B1666218) Schiff bases, providing access to a variety of α-amino acid derivatives with high enantioselectivity. orgsyn.org This methodology often involves the use of a chiral catalyst to control the approach of an electrophile to a prochiral enolate.

Recent developments have also seen the emergence of N-heterocyclic carbene (NHC) organocatalysis for the synthesis of functionalized ketones, which can be precursors to amino acids. researchgate.net These methods offer novel pathways for C-C bond formation under mild conditions. researchgate.net

Transition metal complexes bearing chiral ligands are widely used for a vast array of asymmetric transformations. nih.gov For the synthesis of α-amino acids, methods such as asymmetric hydrogenation of enamides or the asymmetric amination of α-keto esters are prominent. While specific examples for the direct synthesis of this compound via these methods are not extensively detailed in the provided search results, the general applicability of these catalytic systems is well-established in the synthesis of chiral amino acids.

Biocatalytic Synthesis and Resolution of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. nih.govresearchgate.net Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.netmdpi.com

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer, leaving the other unreacted. Lipases are a particularly versatile class of enzymes for this purpose. nih.govillinois.edu

In the context of producing chiral amino acid esters, lipases can be employed to selectively hydrolyze one enantiomer of a racemic ester, or to catalyze the selective esterification of one enantiomer of a racemic amino acid. For example, the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was achieved with high enantioselectivity using Candida antarctica lipase (B570770) B (CAL-B). nih.gov After 24 hours, this process yielded the (S)-enantiomer with an enantiomeric excess (ee) of over 99%. nih.gov This demonstrates the potential of lipases to effectively resolve racemates of similar structures.

The choice of enzyme, solvent, and reaction conditions is crucial for achieving high conversion and enantioselectivity. The following table summarizes the results for the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using different lipases, highlighting the superior performance of CAL-B.

| Enzyme | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Enantiomeric Excess of (R)-acetate (%) | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (CAL-B) | 12 | 47 | 88 | >99 | >200 |

| Candida antarctica lipase B (CAL-B) | 24 | 50 | >99 | >99 | >200 |

| Pseudomonas cepacia lipase (on ceramic) | 12 | <50 | - | >99 | >200 |

| Pseudomonas cepacia lipase (on ceramic) | 48 | <50 | 95 | - | >200 |

| Pseudomonas cepacia lipase (on diatomite) | 48 | <40 | 56 | - | - |

Data adapted from a study on the enzymatic kinetic resolution of a related carbamate. nih.gov

This biocatalytic approach provides a practical and efficient route to obtaining the desired (S)-enantiomer in high optical purity.

De Novo Biocatalytic Pathways

The synthesis of non-proteinogenic amino acids (NPAAs) like this compound is increasingly reliant on de novo biocatalytic pathways. nih.govresearchgate.net These methods utilize engineered enzymes or whole-cell systems to construct complex chiral molecules from simple precursors with high precision. nih.govthieme.de Biocatalysis is recognized for its high chemo-, regio-, and enantioselectivity under mild reaction conditions. researchgate.net

The primary biocatalytic route for producing this compound involves the asymmetric amination of a prochiral ketone, specifically tert-butyl 2-oxo-2-phenylacetate. This transformation is most effectively catalyzed by transaminase (TA) enzymes, particularly ω-transaminases (ω-TAs). oup.com These enzymes facilitate the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or L-alanine) to the ketone substrate, creating the desired (S)-chiral center with exceptional accuracy. google.comgoogle.com

Protein engineering and directed evolution have been instrumental in developing transaminase variants with enhanced stability and a broader substrate scope, enabling them to efficiently process bulky, non-natural substrates like tert-butyl 2-oxo-2-phenylacetate. nih.govrsc.org

In addition to isolated enzymes, whole-cell biocatalysis presents a powerful alternative. nih.gov By expressing the required transaminase and any necessary cofactor regeneration enzymes within a robust host organism like Escherichia coli, a self-contained and cost-effective production system can be created. nih.govresearchgate.net This approach eliminates the need for costly cofactor addition and simplifies the process, as the host cell's metabolism supports the catalytic cycle. nih.gov The reductive amination of α-keto acids using amino acid dehydrogenases is another useful method, valued for the enzymes' stability, high enantioselectivity, and the good aqueous solubility of the keto acid substrates. nih.gov

| Enzyme Class | Typical Substrate | Key Advantage | Reported Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Prochiral Ketone | High enantioselectivity, no need for costly external cofactors. oup.com | ~100% | oup.com |

| Amino Acid Dehydrogenase (AmDH) | α-Keto Acid | High stability and enantioselectivity, broad substrate specificity. nih.gov | >99% | nih.gov |

| Lipase / Acylase | Racemic Amine/Ester | Kinetic resolution of racemates, functions in non-aqueous media. rsc.orgwikipedia.org | >99% | wikipedia.org |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The production of this compound is increasingly guided by the principles of green and sustainable chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous materials. researchgate.netacs.org Biocatalytic routes are central to this paradigm shift, offering a greener alternative to conventional chemical synthesis that often relies on stoichiometric reagents and generates significant waste. oup.comacs.org The greenness of a process can be evaluated using metrics like the E-factor (measuring waste per unit of product) and atom economy. researchgate.netacs.org

Solvent-Free and Aqueous Medium Syntheses

A key advantage of biocatalysis is its compatibility with aqueous media. acs.org Conducting the synthesis of this compound in water or aqueous buffer systems at mild temperatures and pressures eliminates the need for volatile and often toxic organic solvents. This approach significantly improves the environmental profile of the process. nih.gov The main challenge can be the low solubility of nonpolar organic substrates in water, but this can often be managed through process engineering. acs.org

Solvent-free synthesis is another advanced green strategy, particularly when paired with immobilized enzymes. nih.gov In this approach, the reaction occurs in a mixture of the liquid substrates, maximizing the concentration of reactants and the volumetric productivity of the reactor. For the synthesis of this compound, this would involve the direct reaction of tert-butyl 2-oxo-2-phenylacetate with an amine donor in the presence of an immobilized catalyst. This method completely avoids solvent-related costs, waste, and hazards, making it an exceptionally efficient and environmentally benign option. acs.orgnih.gov

Flow Chemistry Applications in this compound Production

The integration of biocatalysis with continuous flow technology represents a state-of-the-art manufacturing platform for chiral compounds like this compound. rsc.orgmdpi.com This synergy combines the high selectivity of enzymes with the superior process control, efficiency, and scalability of flow chemistry. researchgate.netncfinternational.it

A typical setup involves a packed-bed reactor (PBR) filled with the biocatalyst, which has been immobilized onto a solid support. researchgate.netnih.gov Immobilization enhances the enzyme's stability, simplifies product purification, and allows the catalyst to be reused for extended periods, which is crucial for industrial viability. nih.govresearchgate.net A solution containing the substrates is continuously pumped through the PBR, where the conversion to the product occurs. The continuous removal of the product from the reactor can prevent enzyme inhibition and shift reaction equilibria toward higher yields. mdpi.com

Continuous flow processes offer dramatic improvements over traditional batch reactions, including significantly reduced reaction times, higher productivity, and simplified automation. ncfinternational.itnih.gov For example, processes that take days in a batch reactor can be completed in minutes or hours in a flow system. ncfinternational.it This intensification leads to substantial gains in metrics like space-time yield (STY), which measures the amount of product generated per unit of reactor volume per day.

| Parameter | Batch Process | Continuous Flow Process | Key Improvement | Reference |

|---|---|---|---|---|

| Productivity (STY) | 0.4 mmol·L-1·h-1 | 28.2 mmol·L-1·h-1 | 64-fold increase in efficiency. | mdpi.com |

| Reaction Time | Days | Minutes to Hours | Drastic reduction in process time. | ncfinternational.it |

| Operational Stability | Single use or few cycles | >650 hours of continuous operation | Greatly extended catalyst lifetime and reusability. | acs.org |

| Overall Yield | 45% | 65% | Higher conversion and simplified purification. | ncfinternational.it |

Strategic Applications of S Tert Butyl 2 Amino 2 Phenylacetate As a Chiral Building Block

Precursor in Stereoselective Synthesis of Biologically Active Molecules

The inherent chirality of (S)-tert-Butyl 2-amino-2-phenylacetate makes it a crucial starting material for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry. researchgate.netnih.gov The tert-butyl ester group provides steric hindrance that can influence the stereochemical outcome of reactions, while also serving as a robust protecting group that can be removed under specific acidic conditions. nih.govtcichemicals.com

Role in the Synthesis of Chiral Amines and Amino Alcohols

The phenylglycine framework is fundamental in chirality transfer applications. Derivatives of phenylglycine, such as (R)-phenylglycine amide, are employed as chiral auxiliaries in asymmetric Strecker reactions to produce a variety of α-amino acids, including (S)-tert-leucine, with high diastereomeric and enantiomeric purity. rsc.org This method relies on a crystallization-induced asymmetric transformation where one diastereomer selectively precipitates from the reaction mixture. rsc.org

Similarly, phenylglycine amides can be used to transfer chirality in the synthesis of other chiral amines. For instance, (S)-1-aminoindane, a valuable synthetic intermediate, has been prepared with high enantiomeric excess through the diastereoselective reduction of a ketimine formed from 1-indanone (B140024) and (R)-phenylglycine amide. mdpi.com The phenylglycine auxiliary is later cleaved to yield the target chiral amine. mdpi.com

Furthermore, the synthesis of chiral 1,2-amino alcohols, which are privileged scaffolds in many drug candidates and chiral ligands, can be achieved using precursors derived from amino acids. rsc.orgnih.gov While direct conversion of this compound is a specific pathway, broader methodologies showcase the conversion of amino acids like L-phenylalanine into enantiomerically pure 1,2-amino alcohols such as 2-phenylglycinol through multi-enzyme cascade reactions. nih.gov These enzymatic routes involve steps such as deamination, epoxidation, hydrolysis, and transamination to build the desired chiral amino alcohol structure. nih.gov

Application in Peptide and Peptidomimetic Synthesis

This compound, also known as L-Phg-OtBu, is a key intermediate in the synthesis of peptides and peptidomimetics. researchgate.netnih.gov It is particularly utilized in solid-phase peptide synthesis (SPPS), where the tert-butyl ester functions as a side-chain or C-terminal protecting group. tcichemicals.com This group is stable to the basic conditions used for Fmoc-deprotection but can be cleaved with strong acids like trifluoroacetic acid at the end of the synthesis. tcichemicals.com

The incorporation of the unnatural amino acid phenylglycine creates peptidomimetics with potentially improved properties, such as enhanced stability against proteolytic degradation compared to natural peptides. nih.gov A significant application is in the synthesis of the dipeptide N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a potent γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. rsc.orgorganic-chemistry.org

A major challenge in using phenylglycine derivatives in SPPS is the propensity of the α-proton to epimerize under basic coupling conditions, which can lead to a loss of stereochemical integrity. nih.gov Research has shown that this racemization can be minimized by carefully selecting the coupling reagents and bases, such as using COMU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) with a milder base like N,N-dimethyl-p-toluidine (DMP). nih.gov This optimization is critical for synthesizing complex non-ribosomal peptides like glycopeptide antibiotics, where the stereochemical purity of the phenylglycine residue is essential for biological activity. wikipedia.org

| Application Area | Example Product/Intermediate | Synthetic Strategy | Key Challenge |

| Peptide Synthesis | DAPT (γ-secretase inhibitor) | Solid-Phase Peptide Synthesis (SPPS) | Racemization of Phg residue |

| Peptidomimetics | Glycopeptide Antibiotic Precursors | SPPS with optimized coupling reagents | Maintaining stereochemical purity |

| Chiral Amines | (S)-tert-Leucine | Asymmetric Strecker Synthesis | Diastereomer separation |

| Chiral Amino Alcohols | 2-Phenylglycinol | Multi-enzyme cascade | Biocatalyst efficiency |

Utility in the Construction of Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester, makes it an ideal precursor for constructing chiral nitrogen-containing heterocycles through cyclization reactions. mdpi.comnih.gov

Synthesis of Chiral Nitrogen-Containing Heterocycles

This compound and its derivatives are valuable for synthesizing stereochemically defined heterocyclic structures, which form the core of many pharmaceuticals. rsc.orgnih.gov

Piperazine-2,5-diones (Diketopiperazines): These cyclic dipeptides are common motifs in natural products and drug candidates. nih.govnih.gov They are typically formed by the condensation and cyclization of two amino acids. For example, a dipeptide containing a phenylglycine residue can undergo internal cyclization to form a chiral piperazine-2,5-dione. nih.gov The synthesis often involves coupling a protected amino acid (e.g., Boc-Gly) with an amino acid ester (like a phenylglycine ester), followed by deprotection and intramolecular amide bond formation. nih.gov These rigid scaffolds are known to exhibit significant biological activity, including acting as α-glucosidase inhibitors. nih.gov

β-Lactams (Azetidin-2-ones): The β-lactam ring is the hallmark of one of the most important classes of antibiotics. rsc.orggoogle.com Phenylglycine is a common side chain in several semi-synthetic penicillins and cephalosporins. Substituted phenylglycine derivatives are used to acylate the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core to produce these antibiotics. rsc.org Patents describe the synthesis of various β-lactam antibiotics incorporating substituted phenylglycine moieties, highlighting the importance of this building block in creating new antibacterial agents. rsc.org

Stereodivergent Pathways Utilizing this compound

Stereodivergent synthesis allows for the selective preparation of any possible stereoisomer of a multi-stereocenter molecule from a common starting material, which is highly valuable for structure-activity relationship studies in drug discovery. While specific examples starting directly from this compound are not extensively documented, the principles are well-established for related structures.

For instance, the stereodivergent synthesis of β-lactams has been achieved through the thermal rearrangement of aminocyclobutenones. nih.gov This strategy allows for the controlled formation of both cis- and trans-β-lactams. nih.gov Given that phenylglycine derivatives are key components of many β-lactam antibiotics, the application of stereodivergent strategies to precursors like this compound represents a powerful, albeit underexplored, avenue for generating diverse libraries of these important heterocycles. Similarly, visible-light-mediated cycloadditions offer another modern approach for the regiodivergent synthesis of β- and γ-lactam analogues. organic-chemistry.org

Development of New Chiral Ligands and Catalysts from this compound Derivatives

The chiral scaffold of this compound is an excellent starting point for the synthesis of new chiral ligands and organocatalysts used in asymmetric synthesis. researchgate.netnih.gov

The most established route involves the reduction of the amino acid ester to the corresponding chiral amino alcohol, (S)-2-amino-2-phenylethanol (phenylglycinol). This amino alcohol then serves as a versatile chiral backbone for a variety of ligands. A prominent application is in the synthesis of chiral β-aminophosphine ligands. researchgate.net The general method involves converting the amino alcohol into a derivative with a suitable leaving group (e.g., a tosylate or mesylate) at the hydroxyl position, which is then displaced by a phosphide (B1233454) nucleophile (e.g., LiPPh₂ or KPPh₂). researchgate.net This creates a C-P bond while retaining the stereocenter derived from the original amino acid.

Mechanistic Investigations of Reactions Involving S Tert Butyl 2 Amino 2 Phenylacetate Derivatives

Elucidation of Reaction Pathways and Transition States

The reactions of derivatives of (S)-tert-butyl 2-amino-2-phenylacetate, particularly at the nitrogen and the α-carbon, proceed through well-defined pathways that can be elucidated through a combination of experimental and computational studies. A common derivative is the corresponding N-acylated compound, which can undergo further transformations.

For instance, the alkylation of N-acyl derivatives of amino acids often proceeds via the formation of a metal enolate. In the case of N-acyl oxazolidinone derivatives of similar amino acids, the reaction with an alkylating agent is believed to occur through a defined transition state. researchgate.netnih.gov Theoretical calculations on related systems, such as the alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones, suggest a closed, chair-like transition state. researchgate.net This model helps to explain the high diastereoselectivity observed in such reactions.

A plausible reaction pathway for the alkylation of an N-protected derivative of this compound involves the following steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), abstracts the α-proton to form a lithium enolate.

Chelation: The lithium cation chelates with the carbonyl oxygen of the ester and the nitrogen of the protecting group, leading to a rigid, bicyclic-like structure.

Alkylation: The alkylating agent approaches the enolate from the less sterically hindered face, leading to the formation of the new carbon-carbon bond.

Computational studies on similar systems have been instrumental in understanding the energies of different transition states. For example, in the stereoselective alkylation of chiral titanium(IV) enolates with tert-butyl peresters, theoretical calculations have accounted for the observed reactivity and stereocontrol. researchgate.net

A proposed reaction mechanism for the N-Boc-protected tert-butyl esters of phenylglycines involves a nih.govresearchgate.net Boc migration upon treatment with a strong base like potassium diisopropylamide (KDA)/t-BuOLi. researchgate.net The reaction mechanism was studied in detail through experiments and theoretical calculations, confirming that a complex-induced proximity effect (CIPE) from a directing group is crucial for the transformation. researchgate.net

Understanding Stereoselectivity and Regioselectivity in Derivatives' Reactions

The stereochemical outcome of reactions involving derivatives of this compound is of utmost importance, given its application in asymmetric synthesis. The inherent chirality of the starting material can be used to direct the stereochemistry of subsequent transformations.

Stereoselectivity: In the alkylation of chiral imines derived from amino acid esters, the stereoselectivity is often controlled by a chiral phase-transfer catalyst. For instance, the enantioselective alkylation of an imine of L-alanine tert-butyl ester using a chiral phase-transfer catalyst can lead to high enantiomeric excesses of the product. researchgate.net While not directly on the title compound, this highlights a common strategy for achieving high stereoselectivity in related systems. The use of bulky protecting groups on the nitrogen atom can also influence the facial selectivity of the incoming electrophile.

The stereoselective alkylation of chiral titanium(IV) enolates of N-acyl oxazolidinones with tert-butyl peresters proceeds with excellent diastereoselectivity. researchgate.netnih.gov This high level of stereocontrol is attributed to the rigid transition state assembly, where the chiral auxiliary effectively shields one face of the enolate.

Regioselectivity: In derivatives of this compound that possess multiple reactive sites, regioselectivity becomes a key consideration. For example, in a molecule with both an amino group and other functional groups, selective N-functionalization is often desired. This can be achieved by choosing appropriate protecting groups and reaction conditions.

The following table summarizes the stereochemical outcomes in the alkylation of a related chiral N-acyl oxazolidinone with various tert-butyl peresters, which provides insight into the potential reactivity of derivatives of this compound under similar conditions.

| Entry | Perester | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | tert-Butyl peroxy-2,2-dimethylpropanoate | 1a | 74 | ≥97:3 |

| 2 | tert-Butyl peroxy-2-ethylbutanoate | 1b | 55 | ≥97:3 |

| 3 | tert-Butyl peroxy-2,2-diphenylacetate | 1c | 23 | ≥97:3 |

| 4 | tert-Butyl peroxy-2-cyclohexylacetate | 1d | 65 | ≥97:3 |

Data adapted from a study on the stereoselective alkylation of chiral titanium(IV) enolates of N-acyl oxazolidinones. researchgate.net

Kinetic and Thermodynamic Studies on Reactivity Profiles

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound derivatives. Such studies help in optimizing reaction conditions and understanding the factors that govern reaction rates and equilibria.

Kinetic Studies: The enzymatic kinetic resolution of racemic amino acid derivatives is a powerful method for obtaining enantiomerically pure compounds. In the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related chiral building block, lipases have been shown to be effective catalysts. nih.govresearchgate.net The reaction rate and enantioselectivity are highly dependent on the enzyme, solvent, and temperature. nih.govresearchgate.net

For example, the influence of temperature on the enzymatic kinetic resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate catalyzed by Candida antarctica lipase (B570770) B (CAL-B) has been studied. nih.gov

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |

| 1 | 25 | 12 | 34 | 52 | >99 | >200 |

| 2 | 25 | 24 | 50 | >99 | >99 | >200 |

| 3 | 35 | 12 | 43 | 75 | >99 | >200 |

| 4 | 35 | 16 | 50 | >99 | >99 | >200 |

| 5 | 40 | 12 | 50 | >99 | >99 | >200 |

Data adapted from a study on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. nih.gov

These data demonstrate that by carefully controlling the reaction parameters, it is possible to achieve high enantioselectivity in the resolution of chiral building blocks.

Computational and Theoretical Studies on S Tert Butyl 2 Amino 2 Phenylacetate

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the intricacies of molecular structure and reactivity. For a molecule such as (S)-tert-Butyl 2-amino-2-phenylacetate, DFT calculations and molecular modeling would be instrumental in elucidating its fundamental chemical nature.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and chemical reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to map the energy landscape that governs the transitions between them. For this compound, the presence of the bulky tert-butyl and phenyl groups would significantly influence its conformational preferences.

Computational studies on molecules with similarly bulky groups, such as cis-1,4-di-tert-butylcyclohexane, have shown that the steric hindrance introduced by these groups can lead to a preference for conformations that minimize these unfavorable interactions. In the case of this compound, rotations around the various single bonds would give rise to a complex potential energy surface. DFT calculations could be employed to locate the energy minima corresponding to stable conformers and the transition states that connect them.

A hypothetical conformational analysis of this compound might involve rotating the C-C bond between the chiral center and the phenyl group, as well as the C-O bond of the ester. The relative energies of the resulting conformers would be calculated to determine the most stable arrangements.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-Cα-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.5 |

Note: This data is hypothetical and for illustrative purposes only.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. DFT calculations can provide valuable information about the distribution of electrons within a molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the amino group and the phenyl ring, which are electron-rich, while the LUMO is expected to be centered on the carbonyl group of the ester, which is electron-deficient. This distribution would predict that the amino group is susceptible to electrophilic attack, while the carbonyl carbon is a site for nucleophilic attack.

Computational studies on related amino acids and their derivatives have successfully used DFT to predict their electronic structures and reactivity. researchgate.net These studies provide a basis for understanding how similar calculations for this compound would yield insights into its chemical behavior.

Table 2: Predicted Electronic Properties of this compound (Hypothetical)

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: This data is hypothetical and based on typical values for similar organic molecules.

Quantum Chemical Insights into Stereochemical Control

The "S" designation in this compound signifies a specific three-dimensional arrangement of atoms around the chiral center. This chirality is crucial in many of its applications, particularly in asymmetric synthesis, where it can be used to control the stereochemical outcome of a reaction. pharmacyfreak.com

Quantum chemical calculations can provide profound insights into the mechanisms of stereochemical control. By modeling the transition states of competing reaction pathways that lead to different stereoisomers, chemists can understand why one product is formed in preference to another. The energy difference between these diastereomeric transition states is directly related to the enantiomeric or diastereomeric excess observed experimentally.

For instance, if this compound were used as a chiral auxiliary, quantum chemical modeling could be used to predict the stereoselectivity of a reaction. This would involve calculating the activation energies for the formation of the (S,S) and (S,R) diastereomers. A lower activation energy for one pathway would indicate that the corresponding diastereomer is the major product. Studies on the stereoselective interactions of other chiral molecules, such as S-ketoprofen with tryptophan, have demonstrated the power of this approach. nih.gov

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound as a Chiral Auxiliary

| Transition State | Activation Energy (kcal/mol) |

|---|---|

| TS leading to (S,S) product | 15.2 |

Note: This data is hypothetical and for illustrative purposes only.

In Silico Design of Novel Transformations Utilizing this compound

In silico design, or computer-aided design, is a rapidly growing field in chemistry that uses computational methods to design new molecules and reactions. chemrxiv.org For a versatile building block like this compound, in silico methods could be employed to design novel synthetic transformations that leverage its unique structural and electronic properties.

This process might involve screening virtual libraries of reactants and catalysts to identify promising candidates for new reactions. For example, computational docking studies could be used to predict how this compound might bind to the active site of an enzyme or a synthetic catalyst. DFT calculations could then be used to model the reaction mechanism and predict the feasibility and stereochemical outcome of the transformation.

The design of novel L-phenylglycine derivatives for potential therapeutic applications serves as an example of how computational tools can guide the synthesis of new molecules with desired properties. nih.gov A similar approach could be taken to design new reactions that utilize this compound to create complex and valuable products.

Table 4: Hypothetical Workflow for the In Silico Design of a Novel Transformation

| Step | Description | Computational Method |

|---|---|---|

| 1 | Target Product Identification | Chemical intuition, literature review |

| 2 | Virtual Reactant and Catalyst Screening | Molecular docking, pharmacophore modeling |

| 3 | Reaction Mechanism Elucidation | Density Functional Theory (DFT) |

| 4 | Prediction of Reaction Outcomes | Calculation of reaction energies and activation barriers |

Note: This table represents a generalized workflow and is for illustrative purposes.

Advanced Analytical Methodologies for Stereochemical Purity and Characterization of S Tert Butyl 2 Amino 2 Phenylacetate

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for quantifying the enantiomeric excess (e.e.) of chiral compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of amino acid derivatives. The selection of an appropriate CSP is critical for achieving successful resolution. yakhak.org Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the resolution of α-amino acid esters. yakhak.orgresearchgate.net These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. csfarmacie.cz

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is optimized to control retention and selectivity. yakhak.org Another successful class of CSPs for underivatized amino acids and their esters are macrocyclic glycopeptides, such as teicoplanin, which are compatible with a broader range of aqueous and organic mobile phases. sigmaaldrich.comgoogle.com

The method's effectiveness is validated according to ICH guidelines, assessing parameters like accuracy, precision, and robustness to ensure reliable determination of enantiomeric purity. researchgate.netasianpubs.org For instance, a developed method for (S)-leucine ethyl ester, a related α-amino acid ester, demonstrated the ability to quantify the (R)-enantiomer impurity at a level of 0.05%. yakhak.org

Table 1: Chiral HPLC Stationary Phases for Amino Acid Ester Enantioseparation

| Chiral Stationary Phase (CSP) | Backbone Structure | Typical Mobile Phase | Interaction Mechanism |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | n-Heptane/Ethanol/Diethylamine | π-π interactions, hydrogen bonding, steric inclusion |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | π-π interactions, hydrogen bonding, steric inclusion |

| Astec CHIROBIOTIC® T | Teicoplanin (Macrocyclic Glycopeptide) | Methanol/Water/Acetic Acid | Ionic interactions, hydrogen bonding, inclusion complexation |

| CROWNPAK® CR(+) | Crown Ether | Perchloric acid solution | Host-guest complexation, primarily with the protonated amino group |

This table presents examples of commercially available chiral stationary phases and typical conditions used for the enantiomeric separation of amino acid derivatives.

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for the separation of volatile chiral compounds. For amino acid esters, derivatization is often necessary to increase volatility. The most common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. researchgate.netnih.gov These cyclodextrins are macrocyclic oligosaccharides that form inclusion complexes with the enantiomers of the analyte. The difference in the stability of these diastereomeric inclusion complexes allows for their separation. uni-muenchen.de

Modified cyclodextrins, such as 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, are designed to enhance enantioselectivity for specific classes of compounds. nih.gov The choice of the cyclodextrin derivative and the GC conditions, including temperature programming and carrier gas flow rate, are optimized to achieve baseline resolution of the enantiomers. nih.gov Amino acid-based CSPs, like Chirasil-Val, which consists of L-Valine t-butylamide linked to a polysiloxane backbone, have also demonstrated broad applicability in separating derivatized amino acids. researchgate.netuni-muenchen.de

Table 2: Chiral GC Stationary Phases and Applications

| Chiral Stationary Phase (CSP) | Selector Type | Common Applications |

| Rt-βDEXsm | Derivatized β-Cyclodextrin | Enantiomeric separation of α-pinenes, linalool (B1675412) oxides, hexobarbital |

| Chirasil-Val | Amino Acid Derivative (L-Valine) | Derivatized amino acids, α-hydroxy carboxylic acids, α-amino alcohols |

| Rt-bDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Chiral pharmaceutical intermediates |

This table summarizes various chiral stationary phases used in GC and the types of chiral compounds they are effective at separating. researchgate.netnih.govgcms.cz

Spectroscopic Techniques for Stereochemical Elucidation

While chromatography excels at determining enantiomeric purity, spectroscopic techniques are essential for the unambiguous assignment of the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate between enantiomers by converting them into diastereomers through the use of a chiral auxiliary. Chiral Shift Reagents (CSRs), typically lanthanide complexes, or Chiral Solvating Agents (CSAs) are added to the sample of the chiral analyte. The CSR or CSA interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate, distinguishable signals (anisochronism) in the NMR spectrum for the respective enantiomers. researchgate.net

The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes depends on the nature of the chiral reagent, the analyte, the solvent, and the temperature. By integrating the distinct signals, the enantiomeric ratio can be accurately determined. researchgate.net This method is particularly useful when chromatographic separation is challenging.

Table 3: Example of ¹H NMR Data for Enantiomeric Resolution

| Analyte | Chiral Auxiliary | Observed Proton | Chemical Shift (δ) of (R)-Enantiomer | Chemical Shift (δ) of (S)-Enantiomer |

| Racemic Amine | (1R,2S)-(-)-Ephedrine | N-H | 7.25 ppm | 7.28 ppm |

| Racemic Alcohol | (S)-Mosher's acid chloride | O-CH | 4.95 ppm | 5.05 ppm |

This table provides hypothetical data illustrating how the signals for enantiomers are split in an NMR spectrum upon the addition of a chiral auxiliary, allowing for their distinction and quantification. researchgate.net

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This differential absorption, known as the Cotton effect, can be positive or negative and is plotted as a function of wavelength to generate a CD spectrum. The spectrum is a unique fingerprint of a molecule's absolute configuration and conformation. libretexts.orgmdpi.com

To determine the absolute configuration of (S)-tert-Butyl 2-amino-2-phenylacetate, its experimental CD spectrum is recorded and compared with the spectra of structurally similar compounds with known absolute configurations. mtoz-biolabs.com Alternatively, the experimental spectrum can be compared to a theoretically predicted spectrum generated by quantum mechanical calculations (e.g., using density functional theory, DFT). nih.govnih.gov A match between the experimental and the predicted spectrum for a specific enantiomer (e.g., the S-enantiomer) provides strong evidence for the assignment of its absolute configuration. mtoz-biolabs.comnih.gov

Table 4: Interpreting Circular Dichroism Data

| Feature | Description | Implication for this compound |

| Cotton Effect | The characteristic change in sign of the CD signal around an absorption band. | The sign (positive or negative) of the Cotton effect associated with the phenyl chromophore and the carbonyl n→π* transition is specific to the S-configuration. |

| λmax | Wavelength of maximum CD intensity. | Specific λmax values in the far-UV region are characteristic of the electronic transitions within the chiral molecule. researchgate.net |

| Δε (Molar Circular Dichroism) | The difference in molar extinction coefficients for left and right circularly polarized light. | The magnitude and sign of Δε at specific wavelengths are compared to reference data or theoretical calculations to confirm the absolute configuration. researchgate.net |

This table outlines the key parameters obtained from a CD spectrum and their role in the assignment of absolute configuration.

Conventional mass spectrometry (MS) cannot distinguish between enantiomers because they have identical masses. However, advanced MS techniques have been developed to overcome this limitation. One prominent approach involves chiral derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. nih.govrsc.org These diastereomers, having different physical properties, can then be separated and analyzed using techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) or differential ion mobility spectrometry (DMS-MS). nih.govacs.orgresearchgate.net

Another method involves the formation of non-covalent diastereomeric complexes in the gas phase. A chiral selector molecule is introduced into the ESI source along with the analyte. The resulting diastereomeric cluster ions, for example [Cu(II)(Analyte)(Selector)₂-H]⁺, can then be differentiated based on their stability using in-source collision-induced dissociation (CID) or their mobility in an electric field. researchgate.netnih.gov More recent developments even allow for the differentiation of enantiomers by inducing directional rotation of the gas-phase ions within the mass spectrometer itself. nih.gov

Table 5: Advanced Mass Spectrometry Techniques for Chiral Analysis

| Technique | Principle | Chiral Selector/Reagent Example | Method of Differentiation |

| Derivatization + DMS-MS | Covalent bonding to a chiral agent to form separable diastereomers. nih.govacs.org | N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE). nih.gov | Different ion mobility in a differential mobility spectrometer. nih.govacs.org |

| In-Source CID | Formation of non-covalent diastereomeric cluster ions with a chiral reference. nih.gov | L-amino acid as a chiral reference. nih.gov | Different fragmentation patterns or stability under collision-induced dissociation. nih.gov |

| Ion Mobility MS (IMS-MS) | Formation of diastereomeric complexes with different shapes/sizes. rsc.org | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). rsc.org | Different drift times through an ion mobility cell. rsc.org |

| Directional Ion Rotation MS | Inducing directional rotation of trapped chiral gas-phase ions. nih.gov | None required (inherent property). nih.gov | Different induced collision cross-sections measured by ion cloud profiling. nih.gov |

This table summarizes modern mass spectrometry-based methods used to differentiate between enantiomers.

Emerging Research Frontiers and Future Prospects for S Tert Butyl 2 Amino 2 Phenylacetate

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Machine learning models, particularly deep neural networks, are being trained on vast datasets of chemical reactions to predict various outcomes, such as yield and enantioselectivity. rsc.orgnih.gov For a compound like (S)-tert-Butyl 2-amino-2-phenylacetate, which is often synthesized via asymmetric methods, ML algorithms could predict the optimal catalyst, solvent, and reaction conditions to maximize the enantiomeric excess (%ee). rsc.org This is particularly relevant for catalytic asymmetric reactions, where subtle changes in the ligand structure of the catalyst can have a profound impact on the stereochemical outcome. rsc.org

Advancements in Process Intensification for Large-Scale Production

The increasing demand for chiral intermediates in the pharmaceutical industry necessitates the development of efficient and scalable manufacturing processes. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient production methods, offers a promising avenue for the large-scale synthesis of this compound.

Key principles of process intensification that could be applied include the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers superior heat and mass transfer, allowing for better control over reaction parameters and potentially leading to higher yields and purities. This approach can also enhance safety when dealing with hazardous reagents or exothermic reactions.

Another aspect of process intensification is the reduction of downstream processing steps, such as chromatography. The development of synthetic methods that yield the product in high purity directly from the reaction mixture is a major goal. For instance, procedures that result in the crystallization of the desired product from the reaction medium, thereby avoiding the need for column chromatography, are highly desirable for large-scale production due to their efficiency and cost-effectiveness. orgsyn.org The selective protection of amino groups, a key step in the synthesis of amino acid esters, can be optimized to minimize side products and simplify purification. orgsyn.org

Exploration of Novel Biomedical Applications Beyond Current Medicinal Chemistry Precursors

While this compound is primarily used as a precursor in the synthesis of other molecules, its inherent structural motifs hold potential for direct incorporation into novel therapeutic agents. The phenylglycine core is a privileged scaffold in medicinal chemistry, and researchers are exploring new ways to leverage its biological activity.

One area of exploration is the development of novel antibiotics. For example, conjugates of amino acids with benzoquinones have shown antibacterial activity. chemicalbook.com The this compound moiety could be incorporated into such conjugates to create new compounds with potential antimicrobial properties.

Another promising frontier is the design of prodrugs that can release therapeutic agents in a controlled manner. For instance, amino acids and peptides are being functionalized with nitric oxide (NO)-releasing groups to create novel cardiovascular and anticancer agents. mdpi.com The amino and ester functionalities of this compound provide convenient handles for the attachment of such motifs, potentially leading to new classes of therapeutics. The exploration of sydnone (B8496669) imines, which are mesoionic heterocycles capable of releasing NO, in conjunction with amino acid scaffolds is an active area of research. mdpi.com By derivatizing this compound with such functional groups, it may be possible to develop targeted therapies with improved pharmacological profiles.

Q & A

Q. What are the key considerations for synthesizing (S)-tert-Butyl 2-amino-2-phenylacetate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For tert-butyl-protected amino esters, a common approach involves using chiral amines or transition-metal catalysts (e.g., palladium or ruthenium complexes) to control stereochemistry. For example, tert-butyl carbamate derivatives often employ Boc protection during amidation to preserve stereochemical integrity . Dynamic low-temperature NMR can monitor enantiomeric excess during synthesis, as demonstrated in studies of axial vs. equatorial tert-butyl conformers in triazinanes . Key steps:

- Use chiral HPLC or polarimetry for real-time enantiopurity assessment.

- Optimize reaction temperature (<0°C) to minimize racemization.

- Select protecting groups (e.g., Boc) that stabilize the desired configuration .

Q. Which analytical techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

-

X-ray crystallography : Resolves absolute configuration, as shown in structural studies of tert-butyl carbamates .

-

Dynamic NMR : Detects conformational equilibria (e.g., axial vs. equatorial tert-butyl groups) at low temperatures (−40°C to −80°C) .

-

Chiroptical methods : Circular dichroism (CD) and optical rotation correlate with enantiomeric ratios.

-

Mass spectrometry (HRMS) : Confirms molecular integrity without stereochemical data.

Technique Sensitivity Stereochemical Resolution X-ray High Absolute configuration NMR Moderate Conformational analysis CD Moderate Enantiomeric excess

Q. How can reaction conditions influence the stability of this compound during storage?

- Methodological Answer :

- Temperature : Store at −20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation.

- Solvent choice : Use anhydrous dichloromethane or acetonitrile to avoid ester hydrolysis.

- Acid/base exposure : Avoid strong acids/bases that may cleave the tert-butyl group. Stability studies for analogous compounds show >95% purity retention under these conditions .

Advanced Research Questions

Q. What computational strategies predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water or methanol) are critical. For tert-butyl-containing systems, solvation effects can shift equilibria between axial and equatorial conformers. Studies on triazinanes demonstrate that implicit solvent models overestimate axial stability, whereas explicit models align with experimental NMR data . Steps:

- Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- Include solvent molecules in the computational model.

- Compare energy barriers for epimerization pathways.

Q. How can racemization be mitigated during the synthesis of this compound?

- Methodological Answer : Racemization occurs via keto-enol tautomerism or acid/base-catalyzed pathways. Mitigation strategies:

- Low-temperature reactions : Conduct amidations or esterifications at −20°C to slow tautomerism.

- Buffered conditions : Use pH-controlled environments (e.g., phosphate buffers) to avoid protonation/deprotonation at stereogenic centers.

- Enzymatic resolution : Lipases or proteases selectively hydrolyze undesired enantiomers, as seen in tert-butyl ester resolutions .

Q. What are the challenges in scaling up enantioselective syntheses of this compound for preclinical studies?

- Methodological Answer : Scale-up introduces kinetic and thermodynamic disparities vs. small-scale reactions. Key challenges:

- Mass transfer limitations : Use continuous-flow reactors to maintain low temperatures and uniform mixing.

- Catalyst loading : Heterogeneous catalysts (e.g., immobilized Ru-BINAP) reduce costs and improve recyclability.

- Purification : Simulated moving bed (SMB) chromatography enhances enantiomer separation efficiency. Pilot studies on azetidine carboxylates show ≥90% yield retention at 100-g scale .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported enantiomeric excess (ee) values for this compound?

- Methodological Answer : Discrepancies often arise from analytical method variability. Resolution steps:

- Cross-validate with multiple techniques : Compare HPLC, NMR, and CD data.

- Calibrate standards : Use commercially available (R)- and (S)-enantiomers as references.

- Replicate conditions : Ensure identical solvent, temperature, and instrumentation settings. For example, axial/equatorial tert-butyl conformers in NMR may skew ee calculations if not properly assigned .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

| Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Limitation |

|---|---|---|---|---|

| Chiral amine-mediated | (S)-Proline | 85 | 70 | Moderate scalability |

| Transition-metal | Ru-BINAP | 92 | 65 | Catalyst cost |

| Enzymatic resolution | Lipase PS-30 | 95 | 80 | Substrate specificity |

Table 2 : Stability of this compound Under Storage Conditions

| Condition | Purity Retention (6 months) | Degradation Pathway |

|---|---|---|

| −20°C, argon | 98% | None detected |

| 25°C, ambient air | 75% | Hydrolysis, oxidation |

| 4°C, desiccated | 90% | Partial racemization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.